molecular formula C4H3IN2O2S B15331928 Methyl 5-iodo-1,3,4-thiadiazole-2-carboxylate

Methyl 5-iodo-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B15331928
M. Wt: 270.05 g/mol
InChI Key: ONYXWYQNSHRLRX-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1,3,4-thiadiazole-2-carboxylate: is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-1,3,4-thiadiazole-2-carboxylate typically involves the iodination of a thiadiazole precursor. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid with iodine and a methylating agent such as methyl iodide under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-iodo-1,3,4-thiadiazole-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 5-iodo-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The iodine atom and the thiadiazole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes .

Properties

Molecular Formula

C4H3IN2O2S

Molecular Weight

270.05 g/mol

IUPAC Name

methyl 5-iodo-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C4H3IN2O2S/c1-9-3(8)2-6-7-4(5)10-2/h1H3

InChI Key

ONYXWYQNSHRLRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(S1)I

Origin of Product

United States

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